N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-2-29-20-11-6-12-21-23(20)26-24(30-21)27(17-19-10-7-15-25-16-19)22(28)14-13-18-8-4-3-5-9-18/h3-12,15-16H,2,13-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJPXGLDGOZVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves multiple steps. One common method includes the reaction of 4-ethoxybenzo[d]thiazole with 3-phenylpropanoic acid and pyridine-3-carboxaldehyde under specific conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out in an organic solvent like ethanol or acetonitrile . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial production may involve the use of automated systems for precise measurement and mixing of reactants, as well as advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines. It may also have potential as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Functional Group Variations
Key Observations :
- Benzothiazole vs.
- Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound likely improves metabolic stability compared to the methoxy group in compound 11, as larger alkoxy groups resist oxidative degradation .
- Dual N-Substituents : The pyridin-3-ylmethyl and phenyl groups provide steric bulk and π-π stacking capabilities, contrasting with simpler N-substituents in analogues like P6 (propynyl) or compound 10 (indol-3-yl) .
Key Observations :
- The target compound’s synthesis is likely moderate in yield (estimated 40–60%) based on analogous benzothiazole propanamides (e.g., compound 11 at 59%) .
- Carbamate derivatives (e.g., 16a) exhibit lower yields (18%) due to competing side reactions, suggesting the target’s amide linkage is synthetically favorable .
Table 3: Activity Profiles of Structural Analogues
*Scores from reflect arbitrary activity metrics in preliminary assays.
Key Observations :
- Antimicrobial Potential: The target’s benzothiazole-pyridine architecture aligns with antimicrobial scaffolds (e.g., compound 9), though its ethoxy group may enhance membrane permeability .
- Pesticidal Relevance : The trifluoropropylthio group in P6 correlates with pesticidal activity, suggesting the target’s ethoxy and pyridine groups could similarly modulate insecticidal targets .
- Gaps in Data : Specific biological data for the target compound are absent in the provided evidence, necessitating further in vitro profiling.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, which includes a benzo[d]thiazole moiety, a phenyl group, and a pyridinylmethyl substituent. The ethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Derivative : The 4-ethoxybenzo[d]thiazole is synthesized through cyclization reactions involving appropriate precursors.
- Amide Bond Formation : The benzo[d]thiazole derivative is reacted with 3-phenylpropanoic acid and pyridine-3-carboxaldehyde under specific conditions, often using triethylamine as a catalyst in solvents like ethanol or acetonitrile.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.
Antimicrobial Properties
Compounds containing the benzo[d]thiazole moiety are known for their antimicrobial activity. Preliminary studies indicate that this compound may exhibit significant antibacterial and antifungal properties. For instance, derivatives with similar structures have shown effective inhibition against various bacterial strains and fungi in vitro.
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For example, related compounds have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing promising results .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Thiazole derivatives are often investigated for their ability to modulate inflammatory pathways, which may make this compound a candidate for further study in inflammatory disease models.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
